Lipophilicity Shift: XLogP3-AA of the 3-Methoxynaphthalenyl Derivative Versus the Non-Methoxylated 2-Naphthyl Analog
The computed lipophilicity of the target compound (XLogP3‑AA = 3.1) is substantially higher than that of the direct non‑methoxylated analog 2‑(chloromethyl)‑5‑(naphthalen‑2‑yl)‑1,3,4‑oxadiazole (XLogP3‑AA ≈ 2.4), a difference of approximately 0.7 log units [1][2]. This increase is attributable to the electron‑donating 3‑methoxy group, which raises the compound’s predicted membrane partitioning while retaining zero hydrogen bond donors [1].
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 3.1 |
| Comparator Or Baseline | 2‑(Chloromethyl)‑5‑(naphthalen‑2‑yl)‑1,3,4‑oxadiazole: ~2.4 |
| Quantified Difference | Δ ≈ +0.7 log units (higher lipophilicity for the 3‑methoxy compound) |
| Conditions | PubChem computed descriptor (XLogP3‑AA algorithm, release 2021.05.07) |
Why This Matters
A 0.7 log unit increase in XLogP3‑AA can translate into a significant difference in logD7.4 and tissue distribution, directly influencing the choice of this building block for CNS or intracellular target programs where elevated membrane permeability is required.
- [1] PubChem. (2026). XLogP3‑AA value for CID 125511807. View Source
- [2] PubChem. (2026). XLogP3‑AA value for 2‑(Chloromethyl)‑5‑(naphthalen‑2‑yl)‑1,3,4‑oxadiazole (CID 1265027). View Source
